4-methoxy-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzamide
Description
4-Methoxy-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzamide is a benzamide derivative featuring a 1-phenyltetrazole moiety linked via a methylene group to the amide nitrogen. The methoxy group at the para position of the benzamide and the phenyl substitution on the tetrazole nitrogen are critical structural motifs that influence its physicochemical and biological behavior.
Properties
IUPAC Name |
4-methoxy-N-[(1-phenyltetrazol-5-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2/c1-23-14-9-7-12(8-10-14)16(22)17-11-15-18-19-20-21(15)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUIXDAWQBYKGAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2=NN=NN2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Fundamental Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₅N₅O₂ | |
| Molecular Weight | 309.32 g/mol | |
| CAS Number | 933222-66-3 | |
| SMILES | COC1=CC=C(C=C1)C(=O)NCC2=NN=NN2C3=CC=CC=C3 | |
| XLogP3 | 2.2 (predicted) |
Synthetic Routes and Methodologies
Two-Step Amide Coupling and Tetrazole Cyclization
The most widely reported synthesis involves two sequential steps :
-
Formation of the benzamide intermediate : 4-Methoxybenzoic acid is activated (e.g., via thionyl chloride) to form 4-methoxybenzoyl chloride, which reacts with 5-(aminomethyl)-1-phenyl-1H-tetrazole in the presence of a base like pyridine.
-
Tetrazole ring construction : Alternatively, the tetrazole moiety is introduced via a [3+2] cycloaddition between a nitrile precursor and sodium azide, catalyzed by AlCl₃ at 90°C.
Critical Reaction Parameters :
Table 2: Representative Synthetic Protocol
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | 4-Methoxybenzoyl chloride, pyridine, RT, 12h | 85% | |
| 2 | NaN₃, AlCl₃, 90°C, 24h | 78% |
Optimization of Reaction Conditions
Catalyst Screening
AlCl₃ outperforms other Lewis acids (e.g., InCl₃) in tetrazole synthesis due to its strong electrophilic character, which polarizes the nitrile group for azide attack. However, ultrasound irradiation (25 kHz, 40°C) reduces reaction times from hours to minutes in analogous tetrazole syntheses.
Solvent Effects
A 50% ethanol-water mixture maximizes yield (95%) by balancing substrate solubility and catalyst activity. Pure ethanol or dichloromethane leads to incomplete conversions (<70%).
Table 3: Solvent Impact on Tetrazole Cyclization
| Solvent | Yield (%) | Reaction Time |
|---|---|---|
| 50% EtOH/H₂O | 95 | 20 min |
| Dichloromethane | 65 | 24h |
| THF | 70 | 12h |
Analytical and Spectroscopic Validation
Nuclear Magnetic Resonance (NMR)
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The tetrazole ring can be reduced to form a hydrazine derivative.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as amines and alcohols, along with coupling reagents like carbodiimides, are typically employed.
Major Products Formed:
Oxidation: 4-Hydroxy-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzamide
Reduction: 4-Methoxy-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzohydrazide
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular formula: with a CAS number of 1005293-09-3. The presence of the tetrazole ring contributes to its biological activity, making it a candidate for various therapeutic applications.
Anticancer Activity
Recent studies have indicated that compounds containing tetrazole moieties exhibit anticancer properties. For instance, 4-methoxy-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzamide has been evaluated for its ability to inhibit tumor growth in vitro. Research showed that it can induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent .
Antimicrobial Properties
The compound has also been tested for antimicrobial activity. Preliminary results suggest that it possesses inhibitory effects against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis, which is crucial for bacterial survival .
Neurological Applications
Due to its ability to cross the blood-brain barrier, there is growing interest in the use of this compound for neurological disorders. Studies have suggested that it may have neuroprotective effects, potentially benefiting conditions such as Alzheimer’s disease and other neurodegenerative disorders .
Case Study 1: Anticancer Efficacy
In a controlled laboratory setting, researchers treated human cancer cell lines with varying concentrations of this compound. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. This study highlights the compound's potential as a lead structure for developing new anticancer drugs.
Case Study 2: Antimicrobial Testing
A series of tests were conducted to evaluate the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods. The results demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating bacterial infections.
Data Tables
Mechanism of Action
The mechanism by which 4-methoxy-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzamide exerts its effects involves interactions with specific molecular targets. The tetrazole ring can bind to receptors or enzymes, modulating their activity. The methoxy group and benzamide moiety contribute to the compound's ability to interact with biological systems, leading to its observed effects.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related analogues, focusing on substituent effects, synthetic routes, physical properties, and biological relevance.
Structural Variations and Substituent Effects
Key Observations :
- Tetrazole vs. Triazole : Replacement of the tetrazole (5-membered ring with 4 N atoms) with a triazole (3 N atoms) increases melting points (e.g., 6u: 210–212°C vs. 6j: 98°C), likely due to enhanced hydrogen bonding or crystallinity .
- Substituent Effects : Bulky groups (e.g., cyclohexyl in 6h) lower melting points compared to aromatic substituents (e.g., benzyl in 6j), suggesting reduced packing efficiency .
Spectroscopic Data Comparison
Key Observations :
Biological Activity
4-Methoxy-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzamide is a compound of interest in medicinal chemistry due to its structural features that include a methoxy group and a tetrazole moiety. The tetrazole ring is known for its ability to mimic carboxylic acids, which enhances the compound's potential as a bioactive agent. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
The chemical structure of this compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C15H16N4O2 |
| Molecular Weight | 284.31 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | COC1=CC=C(C=C1)C(=O)NCC2=NN=N2C=C2 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The tetrazole moiety allows it to mimic carboxylate groups, facilitating binding to enzymes and receptors involved in critical biological processes. This interaction can inhibit enzyme activity or modulate receptor functions, leading to various pharmacological effects.
Anticancer Activity
Studies have indicated that compounds containing tetrazole rings exhibit significant anticancer properties. For instance, the compound has been shown to inhibit the proliferation of cancer cell lines such as HeLa and MCF-7 with IC50 values indicating potent cytotoxicity. The presence of the methoxy group enhances solubility and cellular uptake, further contributing to its efficacy against tumors .
Antimicrobial Properties
Research has demonstrated that this compound exhibits antimicrobial activity against various bacterial strains. In vitro assays revealed that it possesses significant antibacterial effects comparable to standard antibiotics. The mechanism is believed to involve disruption of bacterial cell wall synthesis or inhibition of specific metabolic pathways .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In animal models of inflammation, it reduced markers such as TNF-alpha and IL-6 levels, indicating a potential role in managing inflammatory diseases. Its mechanism may involve the inhibition of pro-inflammatory cytokine production .
Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of several tetrazole derivatives including this compound. The results showed a significant reduction in tumor volume in xenograft models treated with the compound compared to controls. The study concluded that the compound's ability to induce apoptosis in cancer cells was a key factor in its therapeutic potential .
Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial activity, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated that it had a broad spectrum of activity with minimum inhibitory concentrations (MICs) lower than those of commonly used antibiotics. This suggests its potential as a lead compound in antibiotic development .
Q & A
Q. Purity Validation :
- 1H/13C NMR : Confirms substituent integration and chemical shifts (e.g., methoxy group at δ ~3.8 ppm, aromatic protons at δ 6.5–8.0 ppm) .
- HRMS : Matches experimental and theoretical molecular ion peaks (e.g., [M+H]+) to verify molecular formula .
- Melting Point Analysis : Consistent melting points (±2°C) indicate purity .
Basic: Which spectroscopic and analytical techniques are critical for structural characterization?
Q. Methodological Answer :
- 1H/13C NMR : Resolves aromatic protons, methoxy groups, and tetrazole ring connectivity. For example, the methylene bridge (N-CH2-) appears as a singlet at δ ~4.5–5.0 ppm .
- IR Spectroscopy : Identifies carbonyl (C=O, ~1650–1700 cm⁻¹) and tetrazole ring (C=N, ~1450–1500 cm⁻¹) stretching frequencies .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight with <2 ppm error .
Advanced: How can reaction conditions be optimized to improve synthetic yield and selectivity?
Methodological Answer :
Optimization involves systematic variation of:
- Solvent Systems : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates .
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) or organocatalysts to stabilize intermediates .
- Temperature : Controlled heating (e.g., 60–80°C) minimizes side reactions .
Q. Methodological Answer :
- X-ray Crystallography : Resolves atomic positions and confirms tautomeric forms (e.g., tetrazole vs. carboxylate). Use SHELX for refinement .
- Computational Tools : Mercury CSD 2.0 analyzes packing patterns and hydrogen-bonding networks to validate crystallographic data .
- 2D NMR (COSY, HSQC) : Differentiates overlapping proton environments (e.g., aromatic vs. aliphatic regions) .
Advanced: What methodologies analyze intermolecular interactions in the crystal lattice?
Q. Methodological Answer :
- Mercury’s Materials Module : Identifies π-π stacking, hydrogen bonds, and halogen interactions. For example, calculate interaction distances (e.g., 3.4 Å for π-π stacking) .
- Hirshfeld Surface Analysis : Visualizes contact contributions (e.g., H-bonding vs. van der Waals) .
- Packing Similarity Index : Compares crystal structures of analogs to identify polymorphism risks .
Advanced: How are bioactivity data contradictions addressed in structure-activity relationship (SAR) studies?
Q. Methodological Answer :
- Docking Studies : Use AutoDock or Schrödinger Suite to model binding modes (e.g., tetrazole interactions with HDAC enzymes) .
- Pharmacophore Refinement : Adjust substituents (e.g., methoxy vs. ethoxy) to optimize steric and electronic effects .
- Dose-Response Assays : Replicate bioactivity under standardized conditions (e.g., IC50 ± SEM) to resolve variability .
Basic: What are the common applications of this compound in medicinal chemistry?
Q. Methodological Answer :
- HDAC Inhibition : The tetrazole-benzamide scaffold shows potential as a histone deacetylase (HDAC) inhibitor. Activity is validated via enzyme inhibition assays (e.g., IC50 < 1 µM) .
- Antimicrobial Studies : Derivatives are screened against bacterial/fungal strains (e.g., S. aureus, MIC ~8 µg/mL) using broth microdilution .
Advanced: How is regioselectivity ensured during tetrazole functionalization?
Q. Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
